molecular formula C20H22N2O5 B3012948 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 1790195-62-8

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Cat. No.: B3012948
CAS No.: 1790195-62-8
M. Wt: 370.405
InChI Key: JWCWFYGAJZSHHG-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) group at the N1 position and a 5-hydroxy-3-phenylpentyl chain at the N2 position. The benzo[d][1,3]dioxol moiety is a bicyclic aromatic system with electron-rich oxygen atoms, which may influence metabolic stability and receptor interactions.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-phenylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c23-11-9-15(14-4-2-1-3-5-14)8-10-21-19(24)20(25)22-16-6-7-17-18(12-16)27-13-26-17/h1-7,12,15,23H,8-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCWFYGAJZSHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and hydroxy-phenylpentyl intermediates. Common reagents used in these reactions include PdCl2, xantphos, Cs2CO3, and 1,4-dioxane . The reaction conditions often involve high temperatures (e.g., 130°C) and prolonged reaction times (e.g., 24 hours) to ensure complete conversion of reactants to the desired product

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a 5-hydroxy-3-phenylpentyl group via an oxalamide bridge. Its molecular formula is C18H20N2O5C_{18}H_{20}N_{2}O_{5} with a molecular weight of approximately 342.36 g/mol. The unique structural characteristics contribute to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : The benzo[d][1,3]dioxole and hydroxy-phenylpentyl intermediates are synthesized using standard organic reactions.
  • Coupling Reaction : The intermediates are coupled through an oxalamide linkage using reagents such as PdCl2 and xantphos in solvents like 1,4-dioxane.
  • Purification : The final product is purified through crystallization or chromatography methods.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to:

  • Inhibit Cell Proliferation : The compound induces cell cycle arrest in various cancer cell lines.
  • Induce Apoptosis : It triggers apoptotic pathways, leading to increased cancer cell death.

Mechanisms of Action :
The proposed mechanisms include:

  • Interaction with microtubules, disrupting mitotic spindle formation.
  • Modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • In Vitro Studies :
    • A study assessed the cytotoxic effects of the compound on multiple cancer cell lines using MTS assays. Results showed IC50 values ranging from 20 to 65 µM across different cell types, indicating moderate cytotoxicity .
  • In Vivo Studies :
    • In animal models, the compound demonstrated significant tumor growth inhibition when administered at specific dosages over a defined period .

Comparative Biological Activity Table

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancer (various lines)20 - 65
Benzodioxole derivativesAntidiabetic (α-amylase inhibition)0.68 - 0.85
Other oxalamide derivativesCytotoxicity on solid tumorsVaries

Comparison with Similar Compounds

Key Observations :

  • The benzo[d][1,3]dioxol group in the target compound differs from methoxy-substituted benzyl groups in analogs like S336 and No. 1770. The oxygen atoms in the dioxolane ring may confer greater metabolic resistance compared to methoxy groups, which are prone to demethylation .

Metabolic Stability and Pathways

  • Instead, metabolism occurs at ester or alkyl groups (e.g., demethylation of methoxy substituents) . This suggests the target compound’s oxalamide core is similarly stable.
  • Role of Substituents : The benzo[d][1,3]dioxol group may resist cytochrome P450-mediated oxidation due to its electron-rich aromatic system, whereas the hydroxyl group in the pentyl chain could undergo phase II conjugation, altering excretion kinetics .

Key Research Findings and Implications

  • Metabolic Resistance: The oxalamide backbone’s stability across analogs suggests the target compound is unlikely to generate toxic amide hydrolysis products, aligning with findings for No. 1768 .
  • Functional Group Impact : The hydroxyl group in the target compound may enhance solubility but necessitate further studies on phase II metabolism.

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